molecular formula C14H22N4O7 B12378566 Tetrapeptide-4

Tetrapeptide-4

Cat. No.: B12378566
M. Wt: 358.35 g/mol
InChI Key: SCAKQYSGEIHPLV-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrapeptide-4 is a peptide composed of four amino acids linked by peptide bonds Peptides, including tetrapeptides, are short chains of amino acids that play crucial roles in various biological processes

Preparation Methods

Tetrapeptide-4 can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a solid resin.

    Coupling of subsequent amino acids: Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

    Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers.

Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tetrapeptide-4 can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to break disulfide bonds.

    Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

    Hydrolysis: Hydrolysis reactions can break peptide bonds, leading to the formation of smaller peptides or individual amino acids.

Common reagents and conditions used in these reactions include acidic or basic environments, specific enzymes, and various chemical reagents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Tetrapeptide-4 has a wide range of scientific research applications, including:

    Chemistry: this compound is used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.

    Biology: It is used to investigate protein-protein interactions, signal transduction pathways, and cellular processes.

    Medicine: this compound is explored for its potential therapeutic applications, including wound healing, anti-inflammatory effects, and as a component in anti-aging skincare products.

    Industry: It is used in the development of cosmetics and personal care products due to its ability to enhance skin appearance and texture.

Mechanism of Action

Tetrapeptide-4 exerts its effects by interacting with specific molecular targets and pathways. In skincare, it promotes collagen synthesis by activating fibroblasts, the cells responsible for producing collagen. This leads to increased collagen production, improved skin elasticity, and reduced appearance of wrinkles. This compound may also have anti-inflammatory properties, contributing to its overall beneficial effects on the skin.

Comparison with Similar Compounds

Tetrapeptide-4 can be compared with other similar compounds, such as:

    Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory and skin-repairing properties.

    Acetyl Tetrapeptide-5: Used for its ability to reduce puffiness and dark circles around the eyes.

    Palmitoyl Pentapeptide-4: Promotes collagen synthesis and is widely used in anti-aging products.

This compound is unique due to its specific amino acid sequence and its ability to target collagen production effectively. Its combination of collagen-boosting and anti-inflammatory properties makes it a valuable ingredient in skincare formulations.

Properties

Molecular Formula

C14H22N4O7

Molecular Weight

358.35 g/mol

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C14H22N4O7/c15-6-10(19)17-8(3-4-11(20)21)14(25)18-5-1-2-9(18)13(24)16-7-12(22)23/h8-9H,1-7,15H2,(H,16,24)(H,17,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1

InChI Key

SCAKQYSGEIHPLV-IUCAKERBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

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